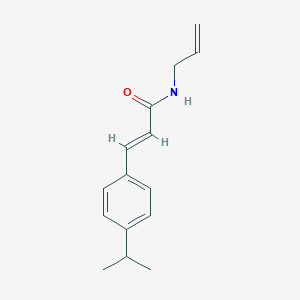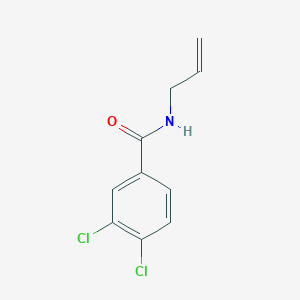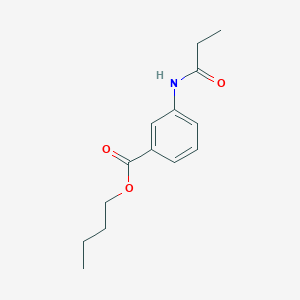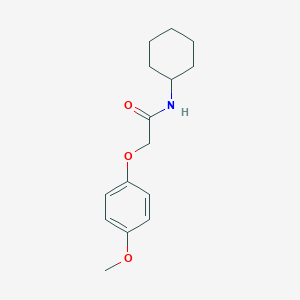
N-(4-methoxyphenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-propoxybenzamide, also known as MPBA, is a chemical compound that belongs to the family of benzamides. MPBA has been widely used in scientific research due to its unique biochemical and physiological effects.
作用机制
N-(4-methoxyphenyl)-2-propoxybenzamide acts as an allosteric modulator of the CB1 receptor, which means that it binds to a site on the receptor that is distinct from the site where the endocannabinoid binds. This binding results in a conformational change in the receptor, which enhances the binding of the endocannabinoid and increases its potency. N-(4-methoxyphenyl)-2-propoxybenzamide also inhibits FAAH, which results in increased levels of endocannabinoids in the body. This increased activity of the endocannabinoid system can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase food intake and body weight in animal models, which suggests a potential role in the regulation of appetite. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have analgesic effects, which suggests a potential role in the treatment of pain. Additionally, N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have anxiolytic effects, which suggests a potential role in the treatment of anxiety disorders.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has a well-defined mechanism of action and has been extensively studied in animal models. However, N-(4-methoxyphenyl)-2-propoxybenzamide also has some limitations. Its effects are relatively weak compared to other CB1 receptor modulators, which can make it difficult to observe its effects in certain experimental paradigms. Additionally, its effects can be variable depending on the species and strain of animal used, which can make it difficult to generalize its effects to humans.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-propoxybenzamide. One potential area of research is the development of more potent CB1 receptor modulators that can be used in the treatment of obesity, pain, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-2-propoxybenzamide and its effects on other physiological processes. Finally, more research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-propoxybenzamide in humans, which could pave the way for its use as a therapeutic agent.
合成方法
N-(4-methoxyphenyl)-2-propoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-2-propoxybenzamide as a white crystalline powder. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-propoxybenzoic acid in the presence of a coupling agent such as EDC, or the reaction of 4-methoxyaniline with 2-propoxybenzamide in the presence of a dehydrating agent such as SOCl2.
科学研究应用
N-(4-methoxyphenyl)-2-propoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition results in increased levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
属性
产品名称 |
N-(4-methoxyphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI 键 |
JOUFVRQAOPCHAR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)












